REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12]C)=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.O.[NH2:15][NH2:16]>C(O)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([NH:15][NH2:16])=[O:12])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|
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Name
|
|
Quantity
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1.6 g
|
Type
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reactant
|
Smiles
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N1C=CC2=CC(=CC=C12)C(=O)OC
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 days
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Duration
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7 d
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated to dryness and chloroform (80 mL)
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Type
|
ADDITION
|
Details
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was added
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Type
|
CUSTOM
|
Details
|
The mixture was decanted
|
Type
|
WASH
|
Details
|
the insoluble white residue was washed once more with chloroform
|
Type
|
CUSTOM
|
Details
|
to remove traces of starting material
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The white solid (1.54 g, 96%) was dried en vacuo and 1H NMR analysis
|
Name
|
|
Type
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |